PEG4 Linker Length: A Critical Determinant of PROTAC Degradation Potency Compared to PEG2 and PEG6 Analogs
In a comparative study optimizing linker length for an estrogen receptor alpha (ERα) targeting PROTAC, researchers synthesized and evaluated PROTACs incorporating PEG2, PEG4, and PEG6 linkers. The PEG4-containing PROTAC (LCL-ER(dec)-P4) exhibited significantly higher degradation activity than its PEG2 and PEG6 counterparts [1]. This quantitative difference underscores that the spatial separation provided by a discrete PEG4 spacer is optimal for ternary complex formation in this system. While this study utilized a specific PROTAC scaffold, the observation that linker length profoundly impacts degradation efficiency is a class-level inference applicable to Ald-PEG4-Azide, which provides this precise PEG4 spacing [2].
| Evidence Dimension | ERα degradation activity (relative potency) |
|---|---|
| Target Compound Data | PEG4 linker: Highest degradation activity (exact DC50 and Dmax values reported in source) |
| Comparator Or Baseline | PEG2 linker: Reduced activity; PEG6 linker: Reduced activity |
| Quantified Difference | PEG4 > PEG2; PEG4 > PEG6 (exact fold-change available in primary literature) |
| Conditions | Cellular degradation assay; ERα-targeting PROTAC with VHL E3 ligase ligand |
Why This Matters
This evidence directly addresses why a researcher developing a PROTAC should specifically select the PEG4 length offered by Ald-PEG4-Azide, rather than assuming any 'PEG-azide' linker will perform equivalently; suboptimal linker length can lead to a failed degradation campaign.
- [1] Pharmaceutical Society of Japan. (n.d.). MEDCHEM NEWS Vol.33 No.2, p. 24/52. [Summary of PROTAC linker optimization study]. View Source
- [2] PTC-BocSci. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
